Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate is a chemical compound with a unique structure that includes a piperidine ring and a trifluoromethyl group.
Preparation Methods
The synthesis of tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethyl ketones under specific conditions. One common method includes the use of tert-butyl nitrite (t-BuONO) as a reagent in the presence of a radical initiator such as benzoyl peroxide (BPO) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Scientific Research Applications
Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions at the molecular level.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but differs in the functional groups attached, leading to different chemical properties and applications.
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol:
Biological Activity
Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate (CAS Number: 1228631-18-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H20F3NO3
- Molecular Weight : 295.3 g/mol
- Purity : ≥ 97%
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a trifluoroacetyl moiety, which contributes to its unique biological properties.
This compound exhibits various biological activities that can be attributed to its structural components:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity, potentially allowing the compound to interact with lipid membranes and inhibit specific enzyme activities involved in metabolic pathways.
- Modulation of Receptor Activity : This compound may act as a modulator for certain neurotransmitter receptors, influencing neuronal signaling pathways.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that it can reduce pro-inflammatory cytokine levels in vitro.
- Neuroprotective Properties : It has shown potential in protecting neuronal cells from oxidative stress-induced apoptosis in cellular models.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | Reduced activity of specific enzymes | |
Anti-inflammatory | Decreased cytokine production | |
Neuroprotection | Protection against oxidative stress |
Case Studies
-
Neuroprotection in Animal Models :
- In a study involving rats subjected to induced oxidative stress, administration of this compound resulted in significant reductions in markers of neuronal damage compared to control groups. This suggests its potential utility in treating neurodegenerative diseases.
-
Inflammation Model Studies :
- In vitro studies using macrophage cell lines demonstrated that this compound could significantly lower the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its role as an anti-inflammatory agent.
Properties
IUPAC Name |
tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO3/c1-12(2,3)20-11(19)17-7-5-4-6-9(17)8-10(18)13(14,15)16/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUWMGIWCDEZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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